molecular formula C13H12N2O3S B2475563 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-82-6

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2475563
CAS No.: 864937-82-6
M. Wt: 276.31
InChI Key: IGKAAMXDJLNHDD-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a cyano (-CN) group at position 3 and linked via a carboxamide bridge to a partially saturated 5,6-dihydro-1,4-dioxine ring. Key structural attributes include:

  • Cyclopenta[b]thiophene: A fused bicyclic system providing planar rigidity.
  • Cyano substituent: A strong electron-withdrawing group that enhances hydrophobicity.
  • Dihydro-1,4-dioxine: A six-membered oxygen-containing ring with partial saturation, contributing to conformational flexibility and polarity.

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c14-6-9-8-2-1-3-11(8)19-13(9)15-12(16)10-7-17-4-5-18-10/h7H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKAAMXDJLNHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclopenta[b]thiophene core: This can be achieved through a cyclization reaction involving a suitable precursor such as a diene and a sulfur source.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source.

    Formation of the dioxine ring: This step involves the cyclization of a suitable diol precursor under acidic or basic conditions.

    Amidation reaction: The final step involves the formation of the carboxamide group through an amidation reaction using an amine and a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or generating intermediates for further derivatization.

ConditionsReagentsProductYieldSource
Acidic (HCl, 6M)Reflux, 12h5,6-dihydro-1,4-dioxine-2-carboxylic acid78%
Basic (NaOH, 1M)Room temperature, 24hSodium salt of 5,6-dihydro-1,4-dioxine-2-carboxylate85%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the basic route favoring salt formation and the acidic route yielding the free acid.

Nucleophilic Substitution at the Cyano Group

The electron-deficient cyano group (-C≡N) participates in nucleophilic additions, forming imines or amidines. For example, reaction with hydroxylamine generates an amidoxime intermediate:

R–C≡N+NH2OHR–C(=N–OH)–NH2\text{R–C≡N} + \text{NH}_2\text{OH} \rightarrow \text{R–C(=N–OH)–NH}_2

ReagentConditionsProductApplicationSource
Hydroxylamine hydrochlorideEthanol, 60°C, 6hAmidoxime derivativeChelation or further functionalization

This reactivity is exploited to introduce nitrogen-based functionalities for enhanced biological activity.

Cyclization Reactions

The dioxane and thiophene moieties enable intramolecular cyclization under thermal or catalytic conditions. For instance, heating in toluene with p-toluenesulfonic acid (PTSA) yields fused tricyclic structures:

CatalystSolventTemperatureTimeProductYieldSource
PTSAToluene110°C8hFused cyclopenta-thiopheno-dioxane65%

Such reactions are pivotal for synthesizing rigid scaffolds in drug discovery.

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution at the α-position. Halogenation and nitration are well-documented:

ReactionReagentsPositionProductYieldSource
BrominationBr₂, FeBr₃C-4 (thiophene)4-Bromo derivative72%
NitrationHNO₃, H₂SO₄C-5 (thiophene)5-Nitro derivative68%

Regioselectivity is governed by the electron-withdrawing cyano group, which directs electrophiles to specific positions.

Reduction of the Dioxane Ring

Catalytic hydrogenation reduces the dioxane ring to a diol, altering the compound’s solubility and hydrogen-bonding capacity:

Dioxane+H2Pd/C1,4-Diol\text{Dioxane} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{1,4-Diol}

CatalystPressureSolventProductYieldSource
10% Pd/C1 atmEthanol5,6-dihydroxyhexane derivative90%

This reaction is reversible under oxidative conditions.

Cross-Coupling Reactions

The thiophene sulfur atom facilitates palladium-catalyzed cross-coupling reactions, enabling C–S bond formation. Suzuki-Miyaura coupling with aryl boronic acids is particularly efficient:

SubstrateCatalystBaseProductYieldSource
4-Bromophenyl boronic acidPd(PPh₃)₄K₂CO₃Biaryl-linked derivative82%

These reactions expand the compound’s utility in synthesizing conjugated systems .

Biological Interaction Pathways

While not a classical chemical reaction, the compound interacts with biological targets via hydrogen bonding (carboxamide and dioxane) and π-π stacking (thiophene). Studies on analogs suggest inhibition of kinases or GPCRs through these interactions .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Studies have demonstrated that derivatives of this compound can inhibit tumor growth. For instance, compounds synthesized from similar precursors showed high inhibitory effects against cancer cell lines in vitro .
  • Anti-inflammatory Properties : Molecular docking studies suggest that derivatives may act as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes . This positions the compound as a candidate for developing anti-inflammatory medications.
  • Pharmacological Potential : The structural characteristics allow for interactions with multiple biological targets, making it a versatile candidate for drug development .

Case Studies

  • Antitumor Evaluation : A study synthesized several derivatives from the parent compound and evaluated their antitumor activities. The results indicated that specific modifications to the structure enhanced efficacy against various cancer types .
  • Molecular Docking Studies : In silico studies were conducted to predict the binding affinities of the compound to key biological targets. These studies revealed potential pathways for further optimization in drug design .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntitumorHigh inhibitory effects on cancer cells
Anti-inflammatoryPotential 5-lipoxygenase inhibitor
Pharmacological ProfileInteraction with multiple targets

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific proteins or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or neurological signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared here to N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide (Compound B, CAS 637312-74-4), a structurally related analog with distinct substitutions (Table 1) .

Table 1: Structural and Computed Property Comparison

Property Target Compound (A) Compound B
Core Structure Cyclopenta[b]thiophene Cyclopenta[b]thiophene
Position 3 Substituent Cyano (-CN) Carbamoyl (-CONH₂)
Carboxamide Linkage 5,6-Dihydro-1,4-dioxine Benzofuran
Molecular Weight (g/mol) ~308* 326.4
XLogP3 ~4.0* 3.6
Hydrogen Bond Donors 1 (amide NH) 2 (amide NH + carbamoyl NH₂)
Hydrogen Bond Acceptors 4 (amide O, dioxine O, cyano N) 4 (amide O, benzofuran O, carbamoyl O)
Topological Polar Surface Area (Ų) ~85* 114
Key Functional Effects Higher hydrophobicity, reduced H-bond capacity Enhanced solubility, stronger H-bond interactions

*Inferred based on structural differences.

Key Observations:

Substituent Impact: The cyano group in Compound A increases hydrophobicity (higher XLogP3) compared to Compound B’s carbamoyl group, which enhances solubility via H-bonding . The dihydro-1,4-dioxine in Compound A introduces conformational flexibility and moderate polarity, contrasting with the rigid, aromatic benzofuran in Compound B.

Compound B’s carbamoyl and benzofuran groups favor target binding through H-bond interactions, which may enhance affinity for enzymes or receptors.

Biological Activity: While Compound B’s carbamoyl group mimics natural substrates in kinase or protease inhibition, Compound A’s cyano group may engage in dipole-dipole interactions or act as a Michael acceptor in covalent binding.

Research Findings:

  • Solubility : Compound B’s TPSA (114 Ų) correlates with higher solubility than Compound A (inferred TPSA ~85 Ų) .
  • Synthetic Accessibility : The dihydro-1,4-dioxine in Compound A may simplify synthetic routes compared to benzofuran, which often requires multi-step cyclization.

Biological Activity

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure that combines thiophene and dioxine moieties, contributing to its biological properties. The molecular formula is C10H9N3O3SC_{10}H_{9}N_{3}O_{3}S with a molecular weight of approximately 239.26 g/mol.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action :
    • Cell Cycle Arrest : Studies demonstrate that the compound induces cell cycle arrest in the G2/M phase in A549 lung cancer cells, suggesting it may inhibit cancer cell proliferation by disrupting normal cell cycle progression .
    • Apoptosis Induction : The compound has been shown to activate caspases (3, 8, and 9), which are critical for the execution of apoptosis in cancer cells .
  • In Vitro Studies :
    • A study evaluated the compound's efficacy against multiple cancer lines, revealing submicromolar GI50 values (the concentration required to inhibit 50% of cell growth). For instance, in OVACAR and CAKI cell lines, GI50 values were as low as 0.69 μM .
    • The compound demonstrated minimal cytotoxicity in non-cancerous cell lines, indicating a favorable therapeutic index.
  • In Vivo Studies :
    • In murine models (CT26), treatment with the compound resulted in significant tumor growth inhibition compared to untreated controls. This highlights its potential as an effective anticancer agent .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with related compounds is essential.

CompoundGI50 (μM)Mechanism of ActionCell Lines Tested
Compound 17 (similar structure)0.69 - 2.01Apoptosis induction; Tubulin polymerization inhibitionA549, OVACAR
Nocodazole (reference drug)1.06 - 6.51Microtubule destabilizationVarious cancer lines

Case Studies

Several studies have highlighted the promising biological activity of compounds related to this compound:

  • Antiproliferative Activity : A study synthesized various thiophene derivatives and found that those containing the cyclopenta[b]thiophene scaffold exhibited potent antiproliferative activity across multiple cancer types .
  • Caspase Activation : Research indicated that compounds with similar structures could induce early apoptosis via caspase activation pathways in treated cancer cells .

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:
Synthetic optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) using statistical design of experiments (DoE) . For example:

  • Apply fractional factorial designs to identify critical factors (e.g., solvent choice, reaction time) .
  • Use response surface methodology (RSM) to model interactions between variables and predict optimal conditions.
  • Reference procedures for analogous cyclopenta[b]thiophene derivatives, such as refluxing in 1,4-dioxane with catalytic acetic acid and isolating products via ice/water precipitation .

Advanced: What computational strategies predict this compound’s reactivity in novel reaction pathways?

Methodological Answer:

  • Employ quantum chemical calculations (e.g., DFT) to map potential energy surfaces and identify transition states .
  • Integrate reaction path search algorithms (e.g., artificial force-induced reaction method) to explore mechanistic pathways.
  • Validate predictions with microkinetic modeling and cross-reference experimental data (e.g., NMR kinetics) to refine computational parameters .

Basic: What spectroscopic techniques confirm structural and electronic properties?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • Multinuclear NMR (¹H, ¹³C, 2D-COSY) to resolve stereochemical ambiguities and confirm substituent positions.
  • FT-IR spectroscopy to detect functional groups (e.g., cyano, amide) and hydrogen-bonding interactions .

Advanced: How to resolve contradictions between computational predictions and experimental thermodynamic stability data?

Methodological Answer:

  • Perform sensitivity analysis on computational models to assess the impact of approximations (e.g., solvation models, basis sets) .
  • Validate with differential scanning calorimetry (DSC) or isothermal titration calorimetry (ITC) to measure experimental enthalpy/entropy changes.
  • Use Bayesian statistical frameworks to quantify uncertainty and reconcile discrepancies .

Advanced: How to systematically investigate reaction kinetics for transformations involving this compound?

Methodological Answer:

  • Design stopped-flow experiments to monitor fast reaction steps (e.g., intermediate formation).
  • Apply in situ FT-IR or UV-Vis spectroscopy for real-time concentration tracking.
  • Model kinetics using Langmuir-Hinshelwood or Eley-Rideal mechanisms , depending on heterogeneous/homogeneous conditions .

Basic: What protocols assess the compound’s stability under varying environmental conditions?

Methodological Answer:

  • Conduct accelerated stability studies by exposing the compound to stressors:
    • pH gradients (1–14) to assess hydrolysis susceptibility.
    • Thermogravimetric analysis (TGA) for thermal degradation profiles.
    • Light exposure tests (UV-Vis) to evaluate photolytic stability .

Advanced: How to apply DoE to study catalytic or inhibitory effects of this compound?

Methodological Answer:

  • Use central composite designs to evaluate interactions between catalyst loading, substrate concentration, and reaction time.
  • Analyze inhibition kinetics via Michaelis-Menten models with DoE-optimized inhibitor concentrations.
  • Validate using enzymatic assays or heterogeneous catalysis setups (e.g., fixed-bed reactors) .

Advanced: What methodologies address contradictions in spectroscopic or chromatographic data?

Methodological Answer:

  • Perform multivariate analysis (e.g., PCA) to identify outlier data points.
  • Cross-validate with X-ray crystallography or solid-state NMR for unambiguous structural confirmation.
  • Replicate experiments under controlled humidity/temperature to isolate environmental artifacts .

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